molecular formula C15H20O6 B13028054 (1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate

(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate

Cat. No.: B13028054
M. Wt: 296.31 g/mol
InChI Key: XEVYDBYNWCACHT-LDBRXZITSA-N
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Description

(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate is a complex organic compound characterized by its unique structural features. This compound contains a benzoate ester linked to a dihydroxy methoxy oxolane ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid with an alcohol derivative of the oxolane ring. The reaction conditions often require the presence of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the esterification process to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate has diverse applications in scientific research:

    Chemistry: It serves as a model compound for studying esterification and substitution reactions.

    Biology: The compound is used in enzymatic studies to understand the metabolism of ester compounds.

    Medicine: Research explores its potential as a prodrug, where it can be metabolized into active pharmaceutical ingredients.

    Industry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active oxolane and benzoate moieties. These fragments can then participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Similar ester structure but lacks the oxolane ring.

    Ethyl benzoate: Another ester of benzoic acid with a simpler alcohol component.

    (1R)-1-[(2S,3R,4R)-3,4-dihydroxy-4-methyloxolan-2-yl]ethylbenzoate: Similar structure but without the methoxy group.

Uniqueness

The presence of both dihydroxy and methoxy groups on the oxolane ring makes (1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethylbenzoate unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from simpler benzoate esters.

Properties

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

IUPAC Name

[(1R)-1-[(2S,3R,4R)-3,4-dihydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl] benzoate

InChI

InChI=1S/C15H20O6/c1-9(20-13(17)10-7-5-4-6-8-10)11-12(16)15(2,18)14(19-3)21-11/h4-9,11-12,14,16,18H,1-3H3/t9-,11-,12-,14?,15-/m1/s1

InChI Key

XEVYDBYNWCACHT-LDBRXZITSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@H]([C@@](C(O1)OC)(C)O)O)OC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C1C(C(C(O1)OC)(C)O)O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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